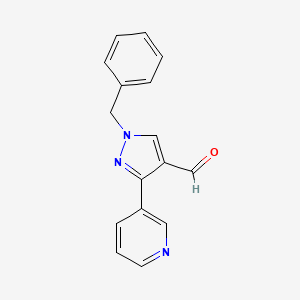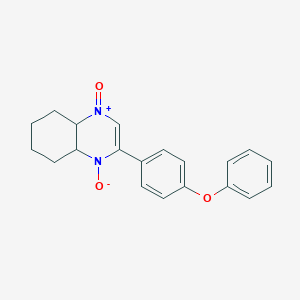
1-ベンジル-3-ピリジン-3-イル-1H-ピラゾール-4-カルバルデヒド
概要
説明
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.30 g/mol . It is a pyrazole derivative, characterized by the presence of a benzyl group, a pyridinyl group, and a carbaldehyde functional group attached to the pyrazole ring . This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
科学的研究の応用
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
作用機序
Target of Action
It has been classified as ananticoronaviral agent , suggesting that it may interact with proteins or enzymes involved in the life cycle of coronaviruses.
Mode of Action
As an anticoronaviral agent, it likely interacts with its target to inhibit the replication or propagation of the virus .
Biochemical Pathways
Given its anticoronaviral activity, it may influence pathways related to viral replication or host immune response .
Result of Action
Its classification as an anticoronaviral agent suggests that it may inhibit the replication of coronaviruses, leading to a decrease in viral load .
生化学分析
Biochemical Properties
1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase enzymes, particularly COX-2, is noteworthy as it helps in reducing inflammation and pain .
Cellular Effects
The effects of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation . Additionally, it affects the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
At the molecular level, 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde change over time. The compound is relatively stable under normal storage conditions, but it may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This distribution pattern affects its localization and overall activity within the body .
Subcellular Localization
The subcellular localization of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization is essential for its role in modulating cellular processes and biochemical reactions .
準備方法
The synthesis of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the pyridinyl group: This step often involves the use of pyridine derivatives in a coupling reaction.
化学反応の分析
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .
類似化合物との比較
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
1-Benzyl-3-pyridin-2-yl-1H-pyrazole-4-carbaldehyde: Similar structure but with the pyridinyl group attached at a different position.
The uniqueness of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
IUPAC Name |
1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-12-15-11-19(10-13-5-2-1-3-6-13)18-16(15)14-7-4-8-17-9-14/h1-9,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALNLLKMJDSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332223 | |
| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956504-56-6 | |
| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![3-hydroxybenzoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1225403.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)




![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)
![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
